molecular formula C12H15N3O B2571429 4-(1-methyl-1H-benzo[d]imidazol-2-yl)morpholine CAS No. 91642-99-8

4-(1-methyl-1H-benzo[d]imidazol-2-yl)morpholine

Cat. No.: B2571429
CAS No.: 91642-99-8
M. Wt: 217.272
InChI Key: LYGVDHJNGWCYJA-UHFFFAOYSA-N
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Description

4-(1-methyl-1H-benzo[d]imidazol-2-yl)morpholine is a heterocyclic compound that combines the structural features of benzimidazole and morpholine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-methyl-1H-benzo[d]imidazol-2-yl)morpholine typically involves the reaction of 1-methyl-1H-benzo[d]imidazole with morpholine under specific conditions. One common method involves the use of a suitable solvent such as ethanol, and the reaction is often carried out under reflux conditions to ensure complete reaction . The product is then purified through recrystallization from ethanol .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-(1-methyl-1H-benzo[d]imidazol-2-yl)morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives, while substitution reactions can produce various substituted morpholine derivatives .

Mechanism of Action

The mechanism of action of 4-(1-methyl-1H-benzo[d]imidazol-2-yl)morpholine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 4-(1H-benzo[d]imidazol-2-yl)morpholine
  • 4-(1H-benzo[d]imidazol-2-yl)piperidine
  • 4-(1H-benzo[d]imidazol-2-yl)piperazine

Uniqueness

4-(1-methyl-1H-benzo[d]imidazol-2-yl)morpholine is unique due to the presence of the methyl group on the benzimidazole ring, which can influence its chemical reactivity and biological activity. This structural modification can enhance its binding affinity to specific targets and improve its overall efficacy in various applications .

Properties

IUPAC Name

4-(1-methylbenzimidazol-2-yl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c1-14-11-5-3-2-4-10(11)13-12(14)15-6-8-16-9-7-15/h2-5H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYGVDHJNGWCYJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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